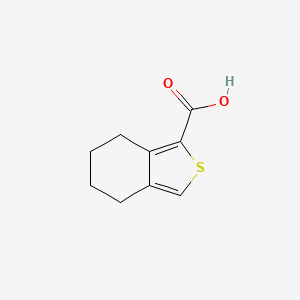

4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid

Descripción

Historical Context and Discovery

The synthesis and characterization of benzothiophene derivatives have been a focal point in heterocyclic chemistry since the early 20th century. While the exact discovery date of 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid remains undocumented in primary literature, its structural framework aligns with advancements in thiophene chemistry during the mid-20th century. Early work on benzo[c]thiophene analogs, such as 1,3-diphenylbenzo[c]thiophene (reported in 1922), laid the groundwork for synthesizing saturated derivatives like tetrahydrobenzothiophenes. The compound likely emerged from efforts to modify the electronic and steric properties of aromatic thiophenes for pharmaceutical applications, as evidenced by its inclusion in studies on retinoic acid receptor-related orphan receptor γt (RORγt) modulators.

Nomenclature and Classification within Thiophenecarboxylic Acids

The systematic IUPAC name This compound reflects its bicyclic structure: a benzothiophene core (fused benzene and thiophene rings) with partial saturation in the benzene ring (positions 4–7) and a carboxylic acid group at position 1. Alternative names include 1-carboxy-4,5,6,7-tetrahydrobenzo[c]thiophene and 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid, emphasizing its classification as a thiophenecarboxylic acid. The compound falls under the broader category of bicyclic heterocycles, distinguished by its sulfur-containing thiophene moiety and carboxylic acid functional group.

Table 1: Key Identifiers of this compound

Position in Heterocyclic Chemistry Literature

This compound occupies a niche in heterocyclic chemistry due to its hybrid aromatic-aliphatic structure. Unlike fully aromatic benzothiophenes, the tetrahydro modification introduces conformational flexibility, altering electronic properties such as resonance stabilization and dipole moments. Its synthesis often involves cyclization reactions or functional group transformations, as seen in methods using Lawesson’s reagent to introduce sulfur into lactone precursors. Studies highlight its utility as a intermediate in pharmaceutical research, particularly in modulating protein targets like RORγt, where its bicyclic scaffold optimizes ligand-receptor interactions.

Basic Physicochemical Properties

The compound exhibits limited water solubility (0.26 g/L at 25°C), attributed to its hydrophobic bicyclic framework and polar carboxylic acid group. Predicted physicochemical properties include a boiling point of 368.1°C and a density of 1.317 g/cm³. Spectroscopic data, such as NMR and IR profiles, remain underreported, though its molecular structure has been confirmed via X-ray crystallography in related analogs. The pKa of 3.91 suggests moderate acidity, comparable to other carboxylic acid derivatives.

Structural Comparisons with Related Benzothiophene Derivatives

Table 2: Structural and Functional Comparison with Key Analogs

The partial saturation of the benzene ring in this compound reduces conjugation compared to fully aromatic analogs, lowering resonance stabilization energy. This structural feature enhances solubility in organic solvents like dichloromethane and dimethylformamide. Additionally, the carboxylic acid group at position 1 enables diverse reactivity, including esterification and amidation, which are less feasible in non-functionalized benzothiophenes.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNTUDLPJCXPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(SC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305873 | |

| Record name | 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-75-2 | |

| Record name | 6435-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Gewald Reaction-Based Synthesis of the Core

- The initial synthesis of the tetrahydrobenzothiophene scaffold often employs the Gewald reaction, which is a multicomponent reaction involving ketones or aldehydes, elemental sulfur, and cyanoacetamide or related compounds.

- For example, ethyl-4,5,6,7-tetrahydro-benzo[b]thiophene-2-amino-3-carboxylate can be prepared via the Gewald reaction, serving as a key intermediate for further transformations.

Hydrolysis to Obtain the Carboxylic Acid

- The ester intermediate (e.g., ethyl ester) undergoes alkaline hydrolysis using ethanolic sodium hydroxide to yield the corresponding 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid.

- This step is typically performed under reflux conditions, followed by acidification to precipitate the carboxylic acid product.

Amide Bond Formation for Derivative Synthesis

- A major preparation strategy involves amide bond formation between the carboxylic acid derivative of 4,5,6,7-tetrahydrobenzothiophene and various amines or amide precursors.

- Several coupling reagents and conditions are employed depending on the substrate and desired product:

- The general synthetic procedures involve mixing amines and carboxylic acids or their derivatives in appropriate solvents (DMSO or acetonitrile), adding coupling agents, stirring at room temperature or elevated temperatures, followed by purification via HPLC.

Microwave-Assisted Synthesis

- Microwave irradiation has been applied to accelerate the synthesis of derivatives such as N-[2’-(4,5,6,7-tetrahydro-benzo[b]thiophene-2-amino-3-carboxylic acid)]-maleiamic acid.

- This method significantly reduces reaction time from hours (conventional reflux) to minutes (microwave-assisted), improving efficiency and yield.

- Purity of synthesized compounds is typically >95% as confirmed by HPLC analysis.

- Structural confirmation is achieved through 1H NMR, LC/MS, and X-ray crystallography for selected derivatives.

- For example, the enantiomeric excess of chiral derivatives can exceed 98%, with X-ray crystallography confirming stereochemistry and intramolecular interactions such as sulfur-oxygen contacts that stabilize the molecular conformation.

- Analytical instrumentation includes Agilent LC/MS systems with atmospheric pressure chemical ionization (APCI) and rapid resolution cartridges for chromatographic separation.

| Step/Method | Reagents/Conditions | Product Type | Key Features/Advantages |

|---|---|---|---|

| Gewald Reaction | Ketone/aldehyde + sulfur + cyanoacetamide | Ethyl-4,5,6,7-tetrahydrobenzothiophene derivatives | Efficient core formation |

| Alkaline Hydrolysis | NaOH in ethanol, reflux | This compound | Converts ester to acid |

| Amide Formation (EDC/DMSO) | EDC, DMSO, room temp | Amide derivatives | Mild conditions, good yields |

| Amide Formation (HATU/DIPEA) | HATU, DIPEA, room temp | Amide derivatives | High coupling efficiency |

| Amide Formation (Acyl Chlorides) | Acyl chloride, NaOH | Amide derivatives | Rapid reaction, strong electrophile |

| Microwave-Assisted Synthesis | Microwave irradiation, maleic anhydride | Maleiamic acid derivatives | Rapid, energy-efficient |

The preparation of this compound and its derivatives is well-established through a combination of classical organic synthesis techniques. The Gewald reaction provides an efficient route to the core structure, followed by hydrolysis to yield the carboxylic acid. Subsequent functionalization via amide bond formation employs a variety of coupling reagents and conditions tailored to substrate reactivity and desired product profiles. Microwave-assisted methods offer accelerated synthesis options. Analytical characterization confirms high purity and stereochemical integrity of the products. These diverse and robust preparation methods support the compound’s utility in medicinal chemistry research and development.

Análisis De Reacciones Químicas

Types of Reactions: 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that THBTCA may have potential applications in developing anti-inflammatory drugs. Its structural features allow it to interact with biological targets effectively, making it a candidate for further exploration in pharmacological studies.

Neurodegenerative Diseases and Cancer Treatment

THBTCA serves as a valuable building block for synthesizing bioactive molecules that could be candidates for treating neurodegenerative diseases and certain types of cancer. The compound's ability to form derivatives with enhanced biological activity is particularly promising in drug discovery.

Organic Synthesis

THBTCA is utilized as an intermediate in the synthesis of more complex organic compounds. Its functional groups facilitate various chemical reactions, enabling the derivation of numerous derivatives and analogs. This versatility makes it an essential component in synthetic organic chemistry.

Synthetic Routes

The synthesis of THBTCA can be achieved through various methods, including cyclization reactions involving thiophene derivatives and carboxylic acids. These synthetic pathways are crucial for producing the compound in laboratory settings for further research and application.

Materials Science

Novel Polymers Development

The unique structure of THBTCA, featuring both a carboxylic acid group and a thiophene ring, positions it as a potential precursor for creating novel polymers with interesting properties. This aspect of THBTCA is still under investigation but holds promise for future material applications.

-

Synthesis of Bioactive Molecules

A study demonstrated the synthesis of various derivatives from THBTCA that exhibited significant anti-inflammatory activity in vitro. The derivatives were tested against inflammatory markers in cell cultures, showing promising results that warrant further investigation into their therapeutic potential. -

Development of Novel Polymers

Research exploring the polymerization of THBTCA has led to the creation of new materials with enhanced thermal stability and mechanical properties. These materials are being evaluated for applications in coatings and composites. -

Pharmacological Studies

Several pharmacological studies have investigated the interaction of THBTCA derivatives with specific receptors involved in neurodegeneration. Initial findings suggest that these compounds may modulate receptor activity, providing a basis for further drug development efforts.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The trifluoroacetyl group in N-Benzyl-2-[(trifluoroacetyl)amino]-...

- Methyl vs. Amino Groups: The 3-methyl derivative (from ) exhibits simplified synthetic accessibility compared to amino-substituted analogs (e.g., 2-Amino-...-carboxamide), which may require protective group strategies .

- Stereochemical Complexity: The trihydroxy-prop-enyl derivative () demonstrates the impact of stereochemistry on molecular conformation, critical for interactions in chiral environments.

Actividad Biológica

4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid (THBCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with THBCA, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHOS

- Molecular Weight : 182.24 g/mol

- CAS Number : 6435-75-2

- IUPAC Name : this compound

- SMILES Notation : OC(=O)C1=C2CCCCC2=CS1

The compound features a benzothiophene ring structure which is known for its diverse biological activities.

Synthesis of THBCA

The synthesis of THBCA typically involves multi-step reactions starting from simpler precursors. One common method is through the Gewald reaction, which allows for the formation of tetrahydrobenzothiophene derivatives. This process has been documented to yield various derivatives with enhanced biological activities .

Antidepressant Activity

Research has indicated that derivatives of tetrahydrobenzothiophene exhibit significant antidepressant effects. A study synthesized several derivatives of THBCA and evaluated their antidepressant potential using established animal models. The findings suggested that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Antimicrobial Properties

THBCA and its derivatives have shown promising antimicrobial activity against various pathogens. A study reported that certain synthesized tetrahydrobenzothiophene derivatives displayed potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for these compounds in developing new antimicrobial agents .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| THBCA | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Anti-inflammatory Effects

In addition to antimicrobial and antidepressant activities, THBCA has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may exert therapeutic effects in inflammatory diseases .

Case Studies

- Antidepressant Evaluation : A series of animal studies conducted on THBCA derivatives showed a significant reduction in depressive-like behaviors compared to control groups. The compounds were administered over a period of two weeks, with behavioral assays indicating improved mood-related outcomes .

- Antimicrobial Testing : In vitro assays were performed on various bacterial strains to evaluate the efficacy of THBCA derivatives. The results indicated that specific substitutions on the benzothiophene ring enhanced antibacterial activity significantly .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), THBCA administration resulted in reduced swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. What green chemistry approaches are applicable to its synthesis?

- Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of THF for safer, biodegradable reaction media.

- Catalytic systems : Explore biocatalysts (e.g., lipases) for enantioselective reductions to minimize heavy metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.